2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by the presence of dichlorophenoxy and trifluoromethylphenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenoxy and trifluoromethylphenyl intermediates. These intermediates are then coupled with a pyridine ring under specific reaction conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level. The use of automated systems and advanced monitoring techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or sulfuric acid. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in the formation of new functionalized pyridine derivatives .
Scientific Research Applications
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate
- N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Uniqueness
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its specific combination of dichlorophenoxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-14-7-15(21)9-16(8-14)27-18-12(10-25)4-5-17(26-18)11-2-1-3-13(6-11)19(22,23)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWHVLYDSPHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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